molecular formula C42H74N10O14 B612612 MART-1 (26-35) human

MART-1 (26-35) human

Cat. No.: B612612
M. Wt: 943.1 g/mol
InChI Key: TUIOKRGNEZUFAI-NMIMMQBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MART-1 (26-35) human: is a peptide fragment derived from the MART-1 protein, also known as Melan-A. This peptide corresponds to amino acids 26 to 35 of the MART-1 protein. MART-1 is a differentiation antigen expressed on the surface of melanocytes and is recognized by cytotoxic T cells. It is predominantly found in melanoma cells and is used as a biomarker for diagnostic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: MART-1 (26-35) human is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure high purity and proper sequence .

Chemical Reactions Analysis

Types of Reactions: MART-1 (26-35) human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).

    Cleavage from Resin: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products: The primary product is the MART-1 (26-35) peptide itself, with potential minor by-products being truncated or misfolded peptides .

Scientific Research Applications

Chemistry: MART-1 (26-35) human is used in the study of peptide synthesis techniques and the development of peptide-based assays.

Biology: In biological research, this compound is used to study T cell recognition and immune responses. It serves as a model antigen for investigating the mechanisms of antigen processing and presentation .

Medicine: this compound is widely used in cancer immunotherapy, particularly for melanoma. It is employed in the development of cancer vaccines and adoptive cell therapies. The peptide is used to stimulate MART-1-specific cytotoxic T lymphocytes (CTLs) for targeted cancer treatment .

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents for melanoma .

Mechanism of Action

MART-1 (26-35) human exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by MART-1-specific cytotoxic T cells, leading to the activation and proliferation of these T cells. The activated T cells then target and kill melanoma cells expressing the MART-1 antigen .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: MART-1 (26-35) human is unique due to its specific amino acid sequence, which provides a higher binding affinity towards MART-1-specific T cells compared to other variants. This makes it a valuable tool in immunotherapy and cancer research .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIOKRGNEZUFAI-NMIMMQBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74N10O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.